molecular formula C13H12FN B1385666 Benzenamine, 4-[(3-fluorophenyl)methyl]- CAS No. 1082828-01-0

Benzenamine, 4-[(3-fluorophenyl)methyl]-

Cat. No. B1385666
CAS RN: 1082828-01-0
M. Wt: 201.24 g/mol
InChI Key: MHQFWNVGTWPLLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, 4-[(3-fluorophenyl)methyl]- is an organic compound with the chemical formula C9H10FN. It is an aromatic amine, which is a derivative of benzene. It is a colorless liquid with a faint odor and is insoluble in water. Benzenamine, 4-[(3-fluorophenyl)methyl]- is used in a variety of scientific and industrial applications, including synthesis of pharmaceuticals, agrochemicals, and polymers.

Scientific Research Applications

Benzenamine, 4-[(3-fluorophenyl)methyl]- has been used in scientific research for a variety of applications. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of fluorescent probes for imaging and tracking of molecules in living cells. Additionally, benzenamine, 4-[(3-fluorophenyl)methyl]- has been used in the synthesis of catalysts for organic reactions.

Mechanism of Action

Benzenamine, 4-[(3-fluorophenyl)methyl]- is an aromatic amine, which is a derivative of benzene. It is a colorless liquid with a faint odor and is insoluble in water. Benzenamine, 4-[(3-fluorophenyl)methyl]- is an electrophile, meaning it can react with nucleophiles. It undergoes nucleophilic substitution reactions with compounds such as alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
Benzenamine, 4-[(3-fluorophenyl)methyl]- is known to be a mild irritant to the skin and eyes. It is also known to be toxic to aquatic life, so it should be handled with care and disposed of properly.

Advantages and Limitations for Lab Experiments

Benzenamine, 4-[(3-fluorophenyl)methyl]- is widely available and relatively inexpensive, making it an attractive choice for laboratory experiments. It is also easy to handle and store, making it suitable for a variety of laboratory applications. However, it is important to note that benzenamine, 4-[(3-fluorophenyl)methyl]- is toxic and should be handled with care.

Future Directions

The potential applications of benzenamine, 4-[(3-fluorophenyl)methyl]- are vast. In the future, it may be used in the synthesis of new pharmaceuticals, agrochemicals, and polymers. It could also be used to synthesize new fluorescent probes for imaging and tracking of molecules in living cells. Additionally, benzenamine, 4-[(3-fluorophenyl)methyl]- could be used to synthesize new catalysts for organic reactions. It could also be used in the development of new materials for use in industry and in the development of new methods for the synthesis of organic compounds.

Synthesis Methods

Benzenamine, 4-[(3-fluorophenyl)methyl]- is synthesized by the reaction of 3-fluorobenzenamine with methyl iodide in the presence of a base such as sodium hydroxide. This reaction is known as alkylation and produces benzenamine, 4-[(3-fluorophenyl)methyl]- as the final product.

properties

IUPAC Name

4-[(3-fluorophenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-12-3-1-2-11(9-12)8-10-4-6-13(15)7-5-10/h1-7,9H,8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQFWNVGTWPLLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenamine, 4-[(3-fluorophenyl)methyl]-

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